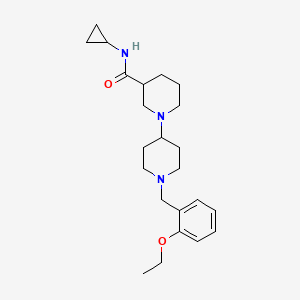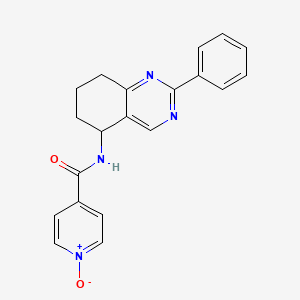![molecular formula C15H24N2O2 B6136929 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood. However, it has been suggested that 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may act as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. Both of these receptors are involved in the regulation of mood, anxiety, and pain. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been found to decrease the release of glutamate, which may contribute to its anticonvulsant effects. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has several advantages for lab experiments. It has been found to have a good safety profile and low toxicity in animal studies. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is also relatively easy to synthesize and purify. However, there are some limitations to using 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine. One potential direction is to further investigate its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of more selective and potent analogs of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may lead to improved therapeutic efficacy. Another direction is to explore the use of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine as a radioligand for imaging studies in the brain. Finally, further research is needed to fully understand the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine involves the reaction of 3-(2-methoxyphenoxy)propylamine with 3-methylpiperazine in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have potential as a radioligand for imaging studies in the brain.
properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-12-17(10-8-16-13)9-5-11-19-15-7-4-3-6-14(15)18-2/h3-4,6-7,13,16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAJBGAPEWLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyphenoxy)propyl]-3-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)
